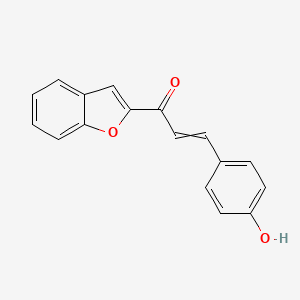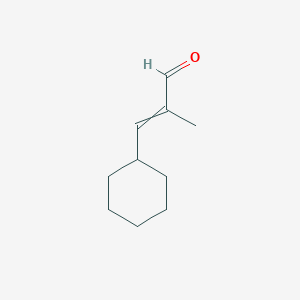
3-Cyclohexyl-2-methylprop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-2-methylprop-2-enal is an organic compound characterized by a cyclohexyl group attached to a 2-methylprop-2-enal moiety. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with unique chemical properties due to their ring structures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-2-methylprop-2-enal typically involves the aldol condensation of cyclohexanone with isobutyraldehyde under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aldehyde to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
3-Cyclohexyl-2-methylprop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-2-methylprop-2-enal involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Cyclohexanone: A precursor in the synthesis of 3-Cyclohexyl-2-methylprop-2-enal.
Isobutyraldehyde: Another precursor used in the synthesis.
Cyclohexanol: A reduced form of cyclohexanone.
Propriétés
Numéro CAS |
100764-16-7 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
3-cyclohexyl-2-methylprop-2-enal |
InChI |
InChI=1S/C10H16O/c1-9(8-11)7-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
Clé InChI |
KDRAROBGERQAFD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1CCCCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




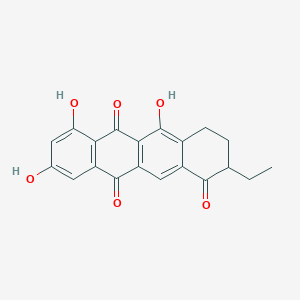

![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
methanone](/img/structure/B14343892.png)

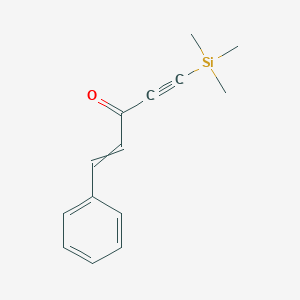
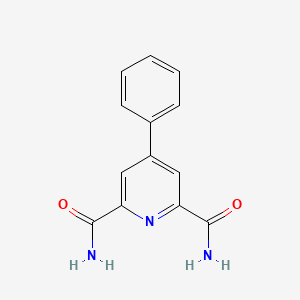
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)
![3-tert-Butylbicyclo[3.3.1]nonan-9-one](/img/structure/B14343917.png)
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)
![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)
